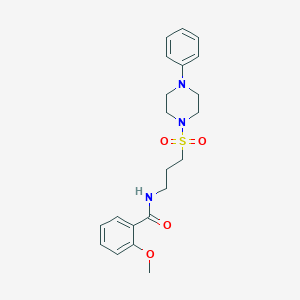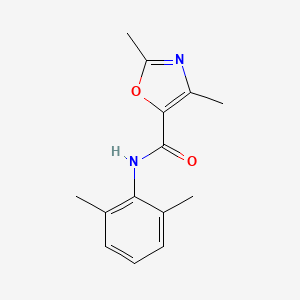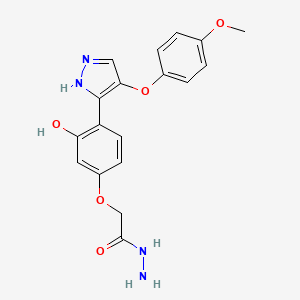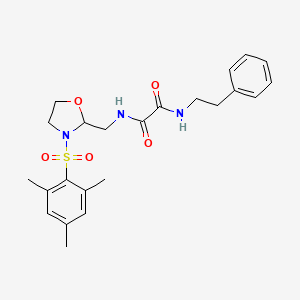
2-methoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-methoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are often explored for their potential as therapeutic agents in various diseases. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives and their synthesis, molecular structure, and potential applications in medical imaging and as therapeutic agents .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a triclinic system . The molecular geometry and vibrational frequencies were also calculated using density functional theory (DFT), showing good agreement with the experimental data .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. The papers provided do not detail specific reactions for the compound , but they do describe reactions such as transannulation, electrocyclization, and isomerization for the synthesis of related compounds . These reactions are crucial for constructing the complex molecular architectures characteristic of benzamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using DFT, providing insights into the chemical reactivity of the molecule . Additionally, the molecular electrostatic potential (MEP) surface map can be investigated to estimate the chemical reactivity further .
Scientific Research Applications
H+/K+-ATPase Inhibitors
- Pantoprazole Development : A study by Kohl et al. (1992) explored a class of antisecretory (H+,K+)-ATPase inhibitors related to 2-methoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide. The research led to the development of pantoprazole, a drug used for stomach acid-related issues (Kohl et al., 1992).
Anticonvulsant Activity
- Benzamides in Epilepsy : Mussoi et al. (1996) synthesized a series of benzamides, similar in structure to the compound , showing significant anticonvulsant activity. This demonstrates the potential use of such compounds in treating epilepsy (Mussoi et al., 1996).
Enzyme Inhibition
- Carbonic Anhydrase and Acetylcholinesterase Inhibitors : A study by Tuğrak et al. (2020) found that derivatives of benzenesulfonamides, structurally related to the compound , exhibit significant inhibitory potential against human carbonic anhydrase and acetylcholinesterase enzymes (Tuğrak et al., 2020).
Receptor Antagonism
- Endothelin ETA Receptor Antagonism : Mortlock et al. (1997) researched novel sulphonamides, including compounds structurally similar to this compound, which show high affinity and selectivity for the endothelin ETA receptor (Mortlock et al., 1997).
Antimicrobial Activity
- Antibacterial and Antifungal Agents : Mandala et al. (2013) synthesized a series of novel compounds structurally related to the compound . These compounds exhibited significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Mandala et al., 2013).
Antitumor Activity
- Oncolytic Small Molecules : Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries, including those related to this compound. They identified potent cell cycle inhibitors with antitumor properties, indicating the potential use of such compounds in cancer treatment (Owa et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been reported to target acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .
Mode of Action
Compounds with similar structures have been shown to inhibit ache and buche . Inhibition of these enzymes increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
By inhibiting ache and buche, similar compounds can affect the cholinergic pathway . This pathway is involved in many physiological processes, including muscle movement, breathing, heart rate, learning, and memory .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability
Result of Action
Similar compounds have been shown to enhance cholinergic transmission by inhibiting ache and buche . This can lead to improved cognitive function, particularly in conditions characterized by cholinergic deficiency, such as Alzheimer’s disease .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the activity and stability of similar compounds .
properties
IUPAC Name |
2-methoxy-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-28-20-11-6-5-10-19(20)21(25)22-12-7-17-29(26,27)24-15-13-23(14-16-24)18-8-3-2-4-9-18/h2-6,8-11H,7,12-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVDDYSSTSUPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2552992.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2552994.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2552995.png)

![N-(3-Methoxyphenyl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2553000.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2553002.png)
![1-(4-Bromophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2553004.png)

![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)


![1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2553013.png)
![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)